3-(2,4-Di-tert-butylphenoxy)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

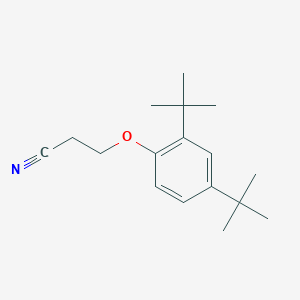

3-(2,4-Di-tert-butylphenoxy)propanenitrile is an organic compound with the molecular formula C17H25NO. It is characterized by the presence of a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions, and a propanenitrile group attached to the phenoxy group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Di-tert-butylphenoxy)propanenitrile typically involves the reaction of 2,4-di-tert-butylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Di-tert-butylphenoxy)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of phenolic oxides.

Reduction: Formation of 3-(2,4-Di-tert-butylphenoxy)propanamine.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,4-Di-tert-butylphenoxy)propanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized as an antioxidant in polymer production and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group allows it to interact with cellular membranes and proteins, potentially disrupting their normal functions. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Studies have shown that it can affect oxidative stress pathways and cellular redox balance, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Tris(2,4-di-tert-butylphenyl) phosphite: Another compound with similar tert-butylphenyl groups, used as an antioxidant and stabilizer in polymers.

2,4-Di-tert-butylphenol: A simpler phenolic compound with similar antioxidant properties.

Uniqueness

3-(2,4-Di-tert-butylphenoxy)propanenitrile is unique due to the presence of both the phenoxy and nitrile groups, which confer distinct chemical and biological properties.

Biological Activity

3-(2,4-Di-tert-butylphenoxy)propanenitrile is a chemical compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a propanenitrile group attached to a 2,4-di-tert-butylphenoxy moiety. Its molecular formula is C16H22N with a molecular weight of approximately 246.36 g/mol. The presence of the bulky tert-butyl groups contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds related to 2,4-di-tert-butylphenol exhibit significant antimicrobial properties. For instance, 2,4-di-tert-butylphenol (2,4-DTBP), a structural analog, has demonstrated activity against various bacteria and fungi. A study highlighted that 2,4-DTBP isolated from Bacillus licheniformis showed bioactivity against multidrug-resistant strains of Pseudomonas .

| Organism | Activity Type | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Inhibition | |

| Staphylococcus aureus | Inhibition | |

| Candida albicans | Inhibition |

Cytotoxicity

The cytotoxic effects of related compounds have been documented in various studies. For example, 2,4-DTBP has been shown to induce apoptosis in cancer cell lines through oxidative stress mechanisms . This raises questions about the safety and potential therapeutic applications of derivatives like this compound.

Oxidative Stress Induction

The primary mechanism by which this compound may exert its biological effects is through the induction of oxidative stress. The tert-butyl groups can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in susceptible cells .

Endocidal Regulation

Evidence suggests that compounds like 2,4-DTBP may play a role in endocidal regulation within producing organisms. This phenomenon refers to the self-regulatory mechanisms that prevent overgrowth or pathogenicity by producing toxic metabolites .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of phenolic compounds found that derivatives similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study utilized various concentrations of these compounds and demonstrated a clear dose-dependent response in inhibiting bacterial growth .

Toxicological Assessment

A comprehensive toxicological assessment was performed on related compounds found in environmental samples. The results indicated that tris(2,4-di-tert-butylphenyl) phosphate, a derivative compound, was identified as an abundant pollutant with significant toxic effects on aquatic life . This underscores the potential environmental implications of using such compounds.

Properties

IUPAC Name |

3-(2,4-ditert-butylphenoxy)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-16(2,3)13-8-9-15(19-11-7-10-18)14(12-13)17(4,5)6/h8-9,12H,7,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHMHKBXKSFACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.